molecular formula C20H18N4O5 B2823247 Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate CAS No. 1421445-90-0

Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate

Cat. No.: B2823247
CAS No.: 1421445-90-0
M. Wt: 394.387
InChI Key: RQELUMPBBNWPMX-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a benzoimidazo[1,2-a]pyrimidine core with a methoxybenzoate moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoimidazo[1,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzoate moiety is then introduced via esterification reactions.

    Cyclization Reaction: The initial step involves the cyclization of 2-aminobenzimidazole with a suitable diketone under acidic conditions to form the benzoimidazo[1,2-a]pyrimidine core.

    Esterification: The next step involves the esterification of the resulting compound with methoxybenzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: A simpler ester with similar functional groups but lacking the benzoimidazo[1,2-a]pyrimidine core.

    4-Methoxy-3-nitrobenzoic acid: Contains a methoxy group and a carboxylic acid, but with different substituents and lacking the complex core structure.

    Benzoimidazo[1,2-a]pyrimidine derivatives: Compounds with similar core structures but different substituents on the benzoimidazo[1,2-a]pyrimidine ring.

Uniqueness

Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate is unique due to its combination of a benzoimidazo[1,2-a]pyrimidine core with a methoxybenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-methoxy-3-[(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-28-16-8-7-11(19(27)29-2)9-13(16)21-18(26)15-10-17(25)23-20-22-12-5-3-4-6-14(12)24(15)20/h3-9,15H,10H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQELUMPBBNWPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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